molecular formula C21H19N3O5 B2633477 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 898428-91-6

2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2633477
CAS No.: 898428-91-6
M. Wt: 393.399
InChI Key: ANUXOZSQWLZKQL-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a tetrahydropyrazine ring, and a dimethylphenylacetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Tetrahydropyrazine Ring: The benzodioxole derivative is then reacted with a suitable diketone, such as glyoxal, in the presence of ammonia or an amine to form the tetrahydropyrazine ring.

    Acylation: The resulting intermediate is then acylated with 3,4-dimethylphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the tetrahydropyrazine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide stands out due to its combination of a benzodioxole moiety, a tetrahydropyrazine ring, and a dimethylphenylacetamide group. This unique structure provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-13-3-4-15(9-14(13)2)22-19(25)11-23-7-8-24(21(27)20(23)26)16-5-6-17-18(10-16)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUXOZSQWLZKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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